molecular formula C9H10N2 B2974302 2-(Methylamino)-2-phenylacetonitrile CAS No. 41470-36-4

2-(Methylamino)-2-phenylacetonitrile

Cat. No. B2974302
CAS RN: 41470-36-4
M. Wt: 146.193
InChI Key: DBCQXQGNNZDYMQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its smell, color, and state at room temperature .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized . This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Catalysis and Pharmaceutical Applications

2-(Methylamino)-2-phenylacetonitrile and its derivatives have applications in catalysis and the pharmaceutical industry. For instance, potassium modified La-Mg mixed oxide has been used as a catalyst for the mono-methylation of phenylacetonitrile to produce 2-phenylpropionitrile, a compound used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen (Molleti & Yadav, 2017).

Chemical Synthesis

The compound is involved in chemical synthesis processes. For example, selective mono-C-methylations of arylacetonitriles with dimethyl carbonate is a reaction that involves consecutive methoxycarbonylation, methylation, and demethoxycarbonylation steps, which are significant in mechanistic investigations of chemical reactions (Tundo, Selva, Perosa, & Memoli, 2002).

Synthesis of Novel Compounds

There is research on the synthesis of novel compounds using 2-(methylamino)-2-phenylacetonitrile. For example, a study demonstrated the synthesis of 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and related compounds via domino one-pot three-component reactions (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Material Science and Electrochemistry

In material science and electrochemistry, derivatives of 2-(Methylamino)-2-phenylacetonitrile are explored for various applications. For instance, the electrochemical behavior of related compounds has been studied for potential applications in these fields (Dakova, Lamberts, & Evers, 1994).

Biological Studies

In biological studies, derivatives of this compound have been used to investigate various biological mechanisms and syntheses. For example, the biotransformations of oxiranecarbonitriles have been studied using Rhodococcus sp., a microbial whole-cell catalyst (Wang, Deng, Wang, & Zheng, 2005).

Safety And Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

2-(methylamino)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCQXQGNNZDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-phenylacetonitrile

Synthesis routes and methods

Procedure details

Benzaldehyde (11 mmol) is added, with stirring, to a solution of NaHSO3 (12 mmol in 4 ml of water). When a white precipitate has formed, 28 ml of an aqueous 25% methylamine solution are added dropwise, and then 12 mmol of potassium cyanide are added at 0° C. The reaction mixture is stirred at room temperature until the reaction is complete. After conventional treatment, the title product is obtained in pure form.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four

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